Tert-butyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate
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Overview
Description
Tert-butyl (1R,6R)-2,5-diazabicyclo[420]octane-2-carboxylate is a bicyclic compound with a unique structure that includes a diazabicyclo octane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate typically involves the reaction of a suitable diazabicyclo octane precursor with tert-butyl chloroformate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester group. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar reaction conditions to those used in laboratory synthesis would be employed, with optimization for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Tert-butyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its diazabicyclo octane core. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (1R,6S)-8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate
- Tert-butyl (1R,6S)-5-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate
Uniqueness
Tert-butyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate is unique due to its specific stereochemistry and the presence of two nitrogen atoms in the bicyclic core. This structure imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C11H20N2O2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-6-12-8-4-5-9(8)13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m1/s1 |
InChI Key |
JIIFXMDXOJFVMW-RKDXNWHRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN[C@H]2[C@H]1CC2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2C1CC2 |
Origin of Product |
United States |
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